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Compound of Interest |

4-[2-(2-
Compound Name:
Nitrophenoxy)ethylmorpholine

CAS No.: 105337-21-1

Cat. No.: B027225

. J

Molecular Weight: 252.27 g/mol Target Class: Putative Sigma-1 Receptor Ligand / lon Channel
Modulator

Executive Summary & Pharmacological Rationale

The morpholine-ethyl-phenyl ether scaffold is a privileged structure in medicinal chemistry,
often conferring affinity for the Sigma-1 receptor (

R) and hERG

channels. The specific ortho-nitro substitution in 4-[2-(2-Nitrophenoxy)ethyllmorpholine
introduces a strong electron-withdrawing group that influences metabolic stability (via nitro-
reduction) and receptor binding kinetics.

Screening Objectives:
o Primary Efficacy: Quantify binding affinity (
) for the Sigma-1 receptor (key target for neuroprotection and analgesia).
o Safety Pharmacology: Assess hERG channel blockade (cardiotoxicity risk common to

-alkyl morpholines).
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» Metabolic Liability: Evaluate nitro-reductase mediated metabolism under hypoxic vs.

normoxic conditions.

Screening Workflow Visualization

The following logic diagram outlines the decision tree for screening this compound, moving
from binding affinity to functional safety.
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Compound: 4-[2-(2-Nitrophenoxy)ethyllmorpholine

Primary Screen:
Sigma-1 Receptor Binding (Radioligand)

:

Functional Assay:
Ca2+ Mobilization (IP3R Modulation)

Confirm Agonism No (Inactive)

Safety Screen:
hERG Channel Patch Clamp

hERG IC50 > 10 uM hERG IC50 < 1 uM
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Figure 1: Critical path for in vitro validation. The workflow prioritizes Sigma-1 affinity
confirmation before investing in costly safety profiling.

Protocol 1: Sigma-1 Receptor Competition Binding
Assay

Rationale: The morpholine nitrogen (protonated at physiological pH) mimics the basic amine
required for the ionic bond in the

R binding pocket, while the o-nitrophenyl group engages in hydrophobic/stacking interactions.

Materials

e Source Tissue/Cells: Guinea pig brain membrane homogenates or HEK293 cells
overexpressing human

R.
» Radioligand:

-Pentazocine (specific
agonist,

).

* Non-specific Binder: Haloperidol (
) to define non-specific binding.
o Assay Buffer:

Tris-HCI, pH 7.4.

Step-by-Step Methodology

e Membrane Preparation:

o Homogenize tissue in ice-cold Tris-HCI buffer.
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o Centrifuge at

for 20 min at

. Resuspend pellet to a protein concentration of

e Incubation:
o In a 96-well plate, add:

» of
-Pentazocine (
final).
» of Test Compound (Concentration range:
to
, 8 points).

» of Membrane suspension.

o Incubate for 120 minutes at 37°C. (Note: Sigma-1 kinetics are slow; equilibrium requires
extended time).

e Termination:

o Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to
reduce non-specific binding).

o Wash
with ice-cold buffer.
e Analysis:

o Measure radioactivity via liquid scintillation counting.
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o Calculate
using non-linear regression (4-parameter logistic fit).

o Convertto

using the Cheng-Prusoff equation:

Success Criteria: A

indicates a potent "hit" worthy of functional characterization.

Protocol 2: hERG Channel Inhibition (Safety Screen)

Rationale:

-alkyl morpholines are structurally liable to block the hERG potassium channel, leading to QT
prolongation (Torsades de Pointes). The nitro group can alter the dipole moment, potentially
mitigating or exacerbating this effect compared to the unsubstituted analog.

Materials

o System: CHO cells stably expressing hERG (

).

o Method: Automated Patch Clamp (e.g., QPatch or Patchliner) or Manual Whole-Cell Patch
Clamp.

o Positive Control: E-4031 (

Step-by-Step Methodology

e Solution Setup:

o Extracellular: Tyrode’s solution (
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)

o Intracellular:

e \oltage Protocol:

Hold at

[¢]

[e]

Depolarize to

for 2 seconds (activates hERG).

[e]

Repolarize to

for 2 seconds (elicits tail current).

o

Repeat every 15 seconds.
e Compound Application:

o Establish stable baseline tail current (run-down

).

o Perfuse 4-[2-(2-Nitrophenoxy)ethyllmorpholine at screening concentration (

).

o Wait for steady-state block (approx. 3—5 mins).
o Data Analysis:
o Calculate % Inhibition of the peak tail current.

o If inhibition
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at

, determine full

Interpretation:

e : Low Risk (Green).
e : Moderate Risk (Yellow).

 : High Risk (Red) - Likely terminates development.

Protocol 3: Nitro-Reductase Metabolic Stability

Rationale: The nitro group is a metabolic "soft spot.” Under hypoxic conditions (or via gut
microbiota), it can be reduced to an amine (aniline derivative), which may be toxic or
pharmacologically distinct.

Experimental Setup

e Enzyme System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
o Conditions: Normoxic vs. Hypoxic (nitrogen-purged buffer).

e Analysis: LC-MS/MS monitoring of the parent (Nitro) and metabolite (Amine).

Methodology

e Incubate compound (

) with microsomes (
) at 37°C.

e Sample at

e Quench with acetonitrile containing internal standard.
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e LC-MS Detection:

o Monitor Parent:

o Monitor Metabolite (Amine):
(Loss of 2 oxygens, gain of 2 hydrogens
).
o Calculation: Determine intrinsic clearance (

) and half-life (

).

Data Summary Template

Assay Parameter Target Value Critical Threshold

Sigma-1 Binding (Affinity) (Inactive)

hERG Inhibition (Safety) (Toxic)

Cytotoxicity (HepG2) (Cytotoxic)

Ames Test Mutagenicity Negative Positive (Genotoxic)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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